tert-Butyl (2-bromothiophen-3-yl)carbamate
Overview
Description
Tert-butyl (2-bromothiophen-3-yl)carbamate is a chemical compound that belongs to the family of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications in the field of organic synthesis, medicinal chemistry, and material science. The tert-butyl group attached to the carbamate nitrogen provides steric bulk, which can influence the reactivity and stability of the molecule.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is often achieved through the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of a sulfonyl source and an acid, as described for the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Another approach involves the asymmetric Mannich reaction, which can be used to synthesize chiral tert-butyl carbamates with high enantiomeric purity . Additionally, the Suzuki cross-coupling reaction has been employed to synthesize tert-butyl carbamate derivatives with complex aromatic systems, which are of interest in the production of organic photovoltaic materials .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be elucidated using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C-NMR, IR, and UV spectroscopy . Computational methods such as Hartree-Fock (HF) and density functional theory (DFT) calculations can also be used to investigate the molecular structure, conformational stability, and vibrational frequencies of these compounds .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions, which makes them versatile building blocks in organic synthesis. They can react with organometallics to give N-(Boc)hydroxylamines , and they can be involved in chiral inversion processes mediated by thionyl chloride with Boc-involved neighboring group participation . The tert-butyl carbamate moiety can also be protected and deprotected through various synthetic steps, as demonstrated in the synthesis of intermediates for natural products with cytotoxic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of the tert-butyl group imparts steric hindrance, which can affect the reactivity and stability of the molecule. The bromo and thiophenyl groups in tert-butyl (2-bromothiophen-3-yl)carbamate suggest potential reactivity in cross-coupling reactions, which are valuable in the synthesis of complex organic molecules. The synthesis methods often aim for high yields and purity, with considerations for cost efficiency and industry reliability .
Scientific Research Applications
Interplay of Strong and Weak Hydrogen Bonds : Das et al. (2016) studied two carbamate derivatives, including tert-butyl (2-bromothiophen-3-yl)carbamate, focusing on the interplay of strong and weak hydrogen bonds in these compounds. This research highlights the molecular interactions and three-dimensional architecture formed by these bonds in crystal packing (Das et al., 2016).
Isomorphous Crystal Structures : Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (2-bromothiophen-3-yl)carbamate. They noted an interesting simultaneous hydrogen and halogen bonding on the carbonyl group in these structures (Baillargeon et al., 2017).
Synthesis of β-Secretase Inhibitors : Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl carbamate derivatives, focusing on their potential as building blocks for novel protease inhibitors. These compounds could be useful in developing treatments for diseases like Alzheimer's (Ghosh et al., 2017).
Preparation and Diels‐Alder Reaction : Padwa et al. (2003) focused on the preparation of tert-butyl carbamate derivatives and their application in the Diels‐Alder reaction. This study contributes to the understanding of heterocycles and cycloaddition reactions in organic chemistry (Padwa et al., 2003).
Synthesis and Catalysis Studies : Other studies have also explored the synthesis and catalytic applications of tert-butyl carbamate derivatives, highlighting their potential in organic synthesis and the development of new pharmaceuticals. These include research by Storgaard and Ellman (2009), Tang et al. (2014), and Imamoto et al. (2016) (Storgaard and Ellman, 2009), (Tang et al., 2014), (Imamoto et al., 2016).
properties
IUPAC Name |
tert-butyl N-(2-bromothiophen-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPJQSLSJLTVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524071 | |
Record name | tert-Butyl (2-bromothiophen-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-bromothiophen-3-yl)carbamate | |
CAS RN |
21483-64-7 | |
Record name | tert-Butyl (2-bromothiophen-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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